tert-Butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate

HIV-1 Integrase Inhibitor ALLINI

tert-Butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate (CAS 1123169-45-8), a 6-bromo-substituted dihydroquinoline scaffold with an N-Boc protecting group, serves as a versatile intermediate in medicinal chemistry for synthesizing bioactive molecules targeting CNS disorders and infectious diseases. Characterized by a molecular weight of 312.20 g/mol and a predicted boiling point of 382.0±41.0°C , this compound's structure allows for selective functionalization at the bromo position via cross-coupling reactions such as Suzuki or Buchwald-Hartwig aminations, enabling the construction of complex heterocyclic systems.

Molecular Formula C14H18BrNO2
Molecular Weight 312.20
CAS No. 1123169-45-8
Cat. No. B3026794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate
CAS1123169-45-8
Molecular FormulaC14H18BrNO2
Molecular Weight312.20
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)Br
InChIInChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-8-4-5-10-9-11(15)6-7-12(10)16/h6-7,9H,4-5,8H2,1-3H3
InChIKeyHXVKARGTRMNFQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate (CAS 1123169-45-8): Essential Procurement Baseline for Research-Grade 6-Bromo Dihydroquinoline Scaffolds


tert-Butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate (CAS 1123169-45-8), a 6-bromo-substituted dihydroquinoline scaffold with an N-Boc protecting group, serves as a versatile intermediate in medicinal chemistry for synthesizing bioactive molecules targeting CNS disorders and infectious diseases [1]. Characterized by a molecular weight of 312.20 g/mol and a predicted boiling point of 382.0±41.0°C [2], this compound's structure allows for selective functionalization at the bromo position via cross-coupling reactions such as Suzuki or Buchwald-Hartwig aminations, enabling the construction of complex heterocyclic systems [1].

Why Generic Substitution Fails: Evidence That Not All 6-Substituted Dihydroquinolines Are Interchangeable for tert-Butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate Procurement


Scientific procurement cannot rely on generic 6-substituted dihydroquinoline analogs due to evidence of starkly divergent biological activity and resistance profiles. For instance, while both 6-bromo and 8-bromo quinoline derivatives exhibit enhanced antiviral properties as HIV-1 integrase allosteric inhibitors, the 6-bromo derivative shows a significant loss of potency against the clinically relevant ALLINI-resistant A128T mutant virus, unlike the 8-bromo analog which retains full effectiveness [1]. Furthermore, replacing the 6-bromo atom with a 6-chloro substituent in NK-3 receptor antagonists unexpectedly reverses activity from antagonism to agonism [2]. These findings underscore that subtle structural changes yield non-linear and unpredictable shifts in pharmacological function, making direct evidence-based selection mandatory rather than generic substitution.

Quantitative Differentiation Guide for tert-Butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate (1123169-45-8): A Comparator-Based Evidence Evaluation


Antiviral Potency and Mutant Resistance Profile: 6-Bromo vs. 8-Bromo Dihydroquinoline Scaffolds in HIV-1 Integrase Allosteric Inhibition

A head-to-head comparison reveals that while both 6-bromo and 8-bromo quinoline derivatives enhance antiviral properties, the 6-bromo variant suffers a significant potency loss against the ALLINI-resistant IN A128T mutant virus, whereas the 8-bromo analog retains full effectiveness [1].

HIV-1 Integrase Inhibitor ALLINI Antiviral Resistance

Functional Activity Reversal: 6-Bromo vs. 6-Chloro Substitution in NK-3 Receptor Antagonists

In a direct comparison, replacing the 6-bromo atom with a 6-chloro substituent in a 2-phenyl-4-quinolinecarboxamide scaffold unexpectedly reversed the functional activity from antagonism to agonism at the NK-3 receptor, demonstrating a qualitative rather than merely quantitative change in pharmacological effect [1].

NK-3 Receptor Antagonist Agonist SAR Neuroscience

Synthetic Efficiency: Optimized N-Boc Protection Protocol for 6-Bromo-3,4-dihydroquinoline-1(2H)-carboxylate

A reported synthetic method describes the preparation of tert-butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate by reacting 6-bromo-1,2,3,4-tetrahydroquinoline (5 g, 23.7 mmol) with di-tert-butyl dicarbonate (Boc₂O) in THF/NaOH(aq), yielding the desired product (3 g, 40.7% yield) as a colorless solid after 12 hours at room temperature [1].

Organic Synthesis Boc Protection Process Chemistry Intermediate

Differential Potency in HIV-1 Integrase Multimerization: 6-Bromo vs. 8-Bromo Substitution Patterns

In an evaluation of HIV-1 integrase multimerization and antiviral properties, the addition of bromine at either the 6 (6-bromo) or 8 (8-bromo) position conferred better antiviral properties compared to other substitutions [1]. However, the 6-bromo derivative exhibited a significant loss of potency against the A128T mutant, while the 8-bromo analog retained full effectiveness [1].

HIV-1 Integrase Multimerization ALLINI Antiviral

Evidence-Guided Research and Industrial Applications for tert-Butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate (CAS 1123169-45-8)


Antiviral Drug Discovery: Profiling HIV-1 Integrase Allosteric Inhibitors (ALLINIs)

Use as a key intermediate to synthesize and evaluate 6-bromo-substituted quinoline derivatives for HIV-1 integrase inhibition. The evidence that 6-bromo derivatives enhance antiviral properties but lose potency against the A128T mutant virus makes this scaffold particularly valuable for resistance profiling and structure-activity relationship (SAR) studies aimed at overcoming drug-resistant HIV-1 strains [1].

Neuroscience: Functional Mapping of NK-3 Receptor Ligands

Employ in the synthesis of 2-phenyl-4-quinolinecarboxamide analogs to explore the functional switch from antagonism to agonism at the NK-3 receptor. The observed reversal of activity upon halogen substitution from bromo to chloro underscores the utility of this compound for investigating molecular determinants of receptor activation and for developing selective ligands for CNS disorders [1].

Medicinal Chemistry: Building Block for Cross-Coupling and Scaffold Diversification

Leverage the 6-bromo position for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aryl or amine functionalities. The N-Boc protecting group ensures chemoselectivity during multi-step syntheses, enabling the construction of dihydroquinoline-based libraries for high-throughput screening against various biological targets [1].

Process Chemistry: Scale-Up and Method Optimization

Utilize the documented synthetic protocol as a benchmark for optimizing reaction conditions, improving yield beyond 40.7%, and scaling up production for preclinical studies. The detailed NMR characterization provides a reference for quality control and purity assessment of in-house synthesized batches [1].

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